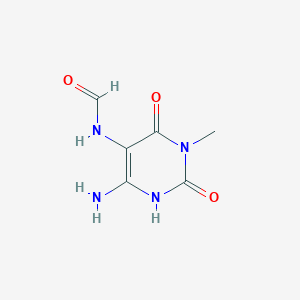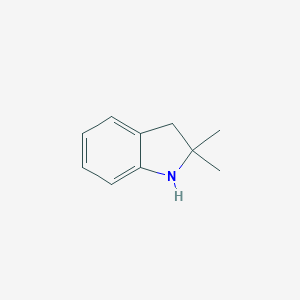
2,2-Dimethylindoline
Vue d'ensemble
Description
2,2-Dimethylindoline is a nitrogen-containing heterocyclic compound with the molecular formula C10H13N It is a derivative of indoline, where two methyl groups are attached to the second carbon atom of the indoline ring
Analyse Biochimique
Biochemical Properties
It has been reported that 2,3-Dimethylindole, a similar compound, has been studied as a new liquid organic hydrogen carrier (LOHC) in hydrogen storage applications . This suggests that 2,2-Dimethylindoline may also interact with certain enzymes and proteins in biochemical reactions, although specific interactions have not been reported in the literature.
Molecular Mechanism
Based on its structural similarity to 2,3-Dimethylindole, it may be involved in hydrogen storage applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylindoline can be synthesized through several methods. One common approach involves the reduction of 2,3-dimethylindole using zinc dust and 85% phosphoric acid. This method yields a mixture of cis and trans isomers of this compound . Another method involves the catalytic hydrogenation of 2,3-dimethylindole over a ruthenium catalyst supported on alumina at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction is carried out in high-pressure reactors using catalysts such as ruthenium or palladium supported on alumina. The reaction conditions are optimized to achieve high yields and selectivity for the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced to form fully hydrogenated products.
Substitution: It can undergo electrophilic substitution reactions, particularly at the nitrogen atom and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using ruthenium or palladium catalysts.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and acyl chlorides.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Fully hydrogenated indoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2,2-Dimethylindoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2-dimethylindoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethylindole: A closely related compound with similar chemical properties but different substitution patterns.
Indoline: The parent compound without the methyl groups.
2-Methylindoline: A mono-methylated derivative of indoline.
Uniqueness
2,2-Dimethylindoline is unique due to the presence of two methyl groups at the second carbon atom, which can influence its reactivity and interaction with other molecules. This structural feature can lead to different chemical and biological properties compared to its analogs .
Propriétés
IUPAC Name |
2,2-dimethyl-1,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(2)7-8-5-3-4-6-9(8)11-10/h3-6,11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOLBXGORCBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18023-30-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


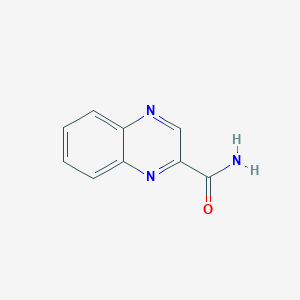
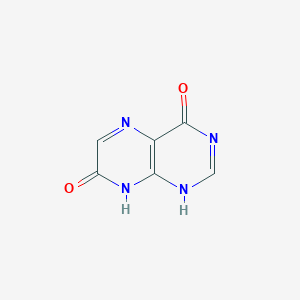
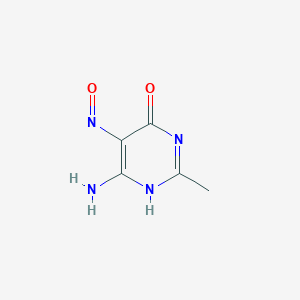
![1H-Pyrazolo[3,4-f]quinolin-9-ol](/img/structure/B189729.png)
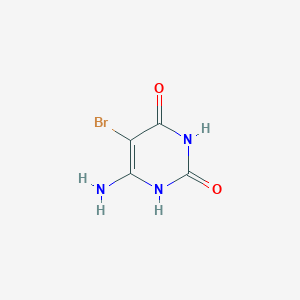
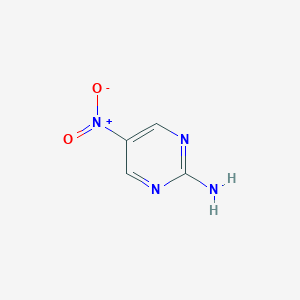
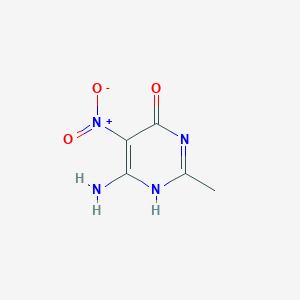
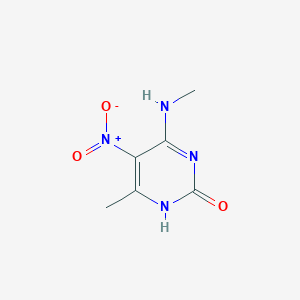
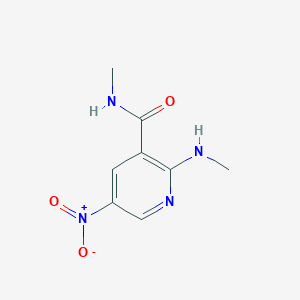
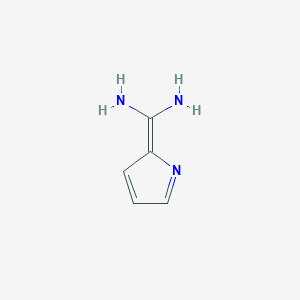
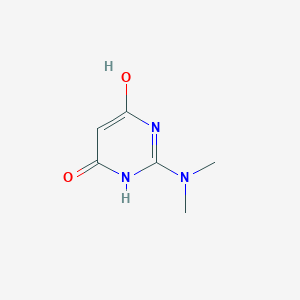
![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)
